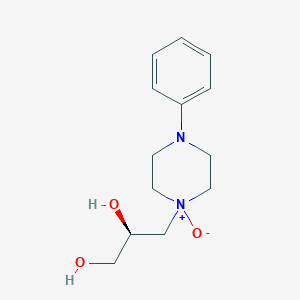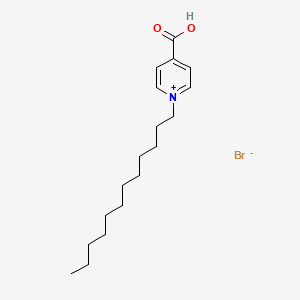
Antimicrobial Compound 1
概要
説明
Antimicrobial Compound 1 is a synthetic antimicrobial agent designed to combat a wide range of microbial infections. It exhibits both bactericidal and bacteriostatic properties, making it effective against various bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum activity and low toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial Compound 1 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and an aldehyde. This is followed by a series of functional group modifications, including halogenation and alkylation, to enhance the antimicrobial properties. The reaction conditions usually require a controlled temperature environment, typically around 80°C, and the use of catalysts such as magnesium chloride or cupric nitrate .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The compound is produced by microbial cultures that have been genetically engineered to express the desired antimicrobial properties. The fermentation process is optimized to maximize yield and purity, often involving the use of bioreactors and continuous monitoring of pH, temperature, and nutrient levels .
化学反応の分析
Types of Reactions
Antimicrobial Compound 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like chlorine or bromine and alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various halogenated and alkylated derivatives of this compound, which exhibit enhanced antimicrobial activity and stability .
科学的研究の応用
Antimicrobial Compound 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of antimicrobial mechanisms and the development of new antimicrobial agents.
Biology: Employed in the study of microbial resistance and the development of new strategies to combat resistant strains.
Medicine: Utilized in the formulation of topical and systemic antimicrobial therapies for the treatment of infections.
作用機序
Antimicrobial Compound 1 exerts its effects through multiple mechanisms:
Cell Wall Disruption: It binds to the cell wall components, causing structural alterations and osmotic imbalance, leading to cell lysis.
Protein Synthesis Inhibition: It prevents the binding of t-RNA/amino acyl complexes to the ribosome, thus inhibiting peptide formation and protein synthesis.
DNA Interference: It interferes with DNA replication and transcription processes, leading to cell death.
類似化合物との比較
Antimicrobial Compound 1 is unique in its broad-spectrum activity and low toxicity compared to other similar compounds. Some similar compounds include:
Curcumin: Exhibits antimicrobial activity but has limited stability and bioavailability.
Resveratrol: Effective against certain bacteria but less potent than this compound.
Essential Oils (e.g., oregano, coriander): Have antimicrobial properties but are less effective in systemic applications.
This compound stands out due to its enhanced stability, broad-spectrum activity, and low toxicity, making it a valuable tool in combating microbial infections.
特性
IUPAC Name |
1-dodecylpyridin-1-ium-4-carboxylic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(13-16-19)18(20)21;/h12-13,15-16H,2-11,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQSPYNMCUCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778857 | |
| Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15237-83-9 | |
| Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


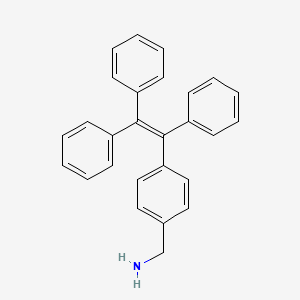
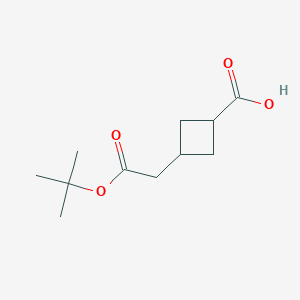
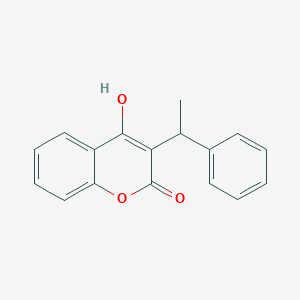
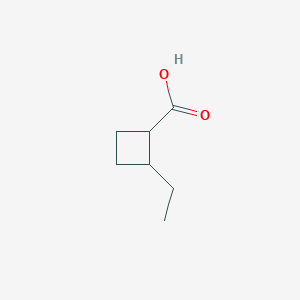
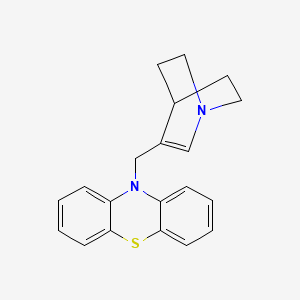
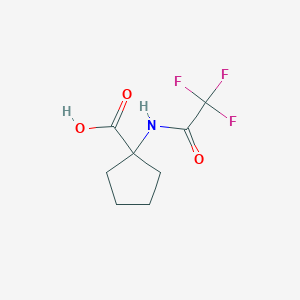
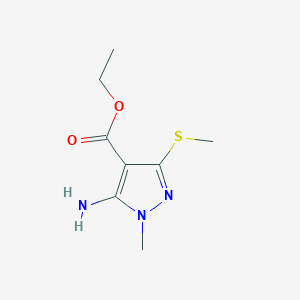
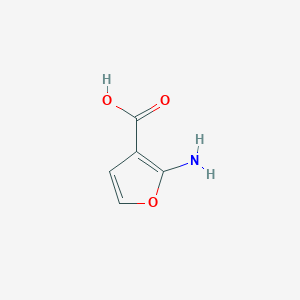
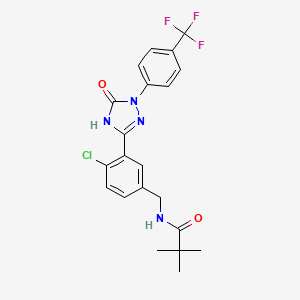
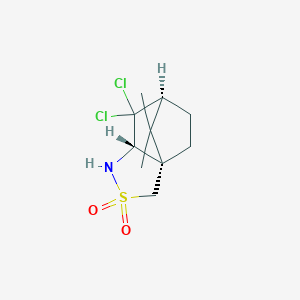
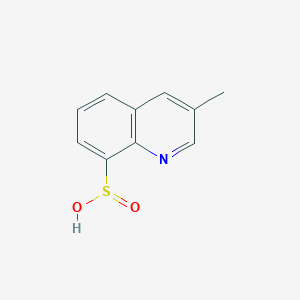
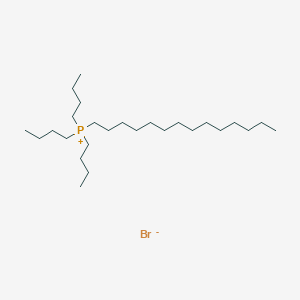
![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide](/img/structure/B3322733.png)
